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Abstract
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET

and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the

pathogenesis of various cancers. By preventing the methylation of key cellular targets,

including mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), GSK2807
disrupts oncogenic signaling pathways, making it a valuable tool for cancer research and a

potential therapeutic agent. This technical guide provides a comprehensive overview of the

chemical structure, properties, mechanism of action, and experimental characterization of

GSK2807.

Chemical Structure and Properties
GSK2807 is a complex small molecule with the chemical formula C19H32N8O5.[1] It is often

supplied as a trifluoroacetate (TFA) salt for improved solubility and stability.
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Identifier Value

IUPAC Name

(2S)-2-amino-4-({[(2R,3S,4R,5R)-5-(6-amino-

9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}

[3-(dimethylamino)propyl]amino)butanoic acid

CAS Number 2245255-65-4 (free base)[1]

2245255-66-5 (trifluoroacetate salt)

SMILES

NC1=C(N=CN2[C@@H]3O--INVALID-LINK--

C(O)=O)CCCN(C)C">C@H--INVALID-LINK--

[C@H]3O)C2=NC=N1[1]

Physicochemical Properties
Property Value

Molecular Formula C19H32N8O5[1]

Molecular Weight 452.51 g/mol [1]

Appearance Solid powder

Solubility Soluble in water and DMSO

Mechanism of Action and Biological Target
GSK2807 is a highly potent and selective inhibitor of SMYD3, a lysine methyltransferase that is

overexpressed in various cancers and is associated with poor prognosis. It functions as a SAM-

competitive inhibitor, binding to the SAM-binding pocket of SMYD3 and preventing the transfer

of a methyl group from SAM to its protein substrates.[1]

One of the key non-histone substrates of SMYD3 is MAP3K2 (MEKK2), a critical component of

the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 at lysine 260

enhances the activation of this pathway, promoting cancer cell proliferation and survival. By

inhibiting SMYD3, GSK2807 prevents the methylation of MAP3K2, thereby downregulating the

MAPK signaling cascade.
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The following diagram illustrates the role of SMYD3 in the MAPK signaling pathway and the

mechanism of inhibition by GSK2807.
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Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by GSK2807.

Quantitative Data
GSK2807 demonstrates high potency and selectivity for SMYD3 over other methyltransferases,

including the closely related SMYD2.

In Vitro Potency
Target Assay Type Value Reference

SMYD3 Ki 14 nM [1]

IC50 130 nM [2]

SMYD2 Ki 345 ± 36 nM [2]
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GSK2807 exhibits a 24-fold selectivity for SMYD3 over SMYD2 based on their respective Ki

values.[2] A broader selectivity profile against a panel of other methyltransferases would be

beneficial for a comprehensive understanding of its off-target effects.

Experimental Protocols
The following are generalized protocols for key assays used to characterize SMYD3 inhibitors

like GSK2807.

SMYD3 Biochemical Inhibition Assay (Scintillation
Proximity Assay)
This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a tritiated

methyl group from [³H]-SAM to a biotinylated peptide substrate derived from a known SMYD3

substrate, such as MEKK2.

Principle: A biotinylated MEKK2 peptide substrate is incubated with SMYD3, [³H]-SAM, and the

test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If the

peptide is methylated, the [³H] label is brought into close proximity to the scintillant in the

beads, generating a light signal that is detected. The inhibitor's potency is determined by its

ability to reduce the signal.

Generalized Protocol:

Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01%

Tween-20).

Add SMYD3 enzyme, biotinylated MEKK2 peptide substrate, and varying concentrations of

GSK2807 to a 384-well plate.

Initiate the reaction by adding [³H]-SAM.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and add streptavidin-coated SPA beads.

Incubate for 30 minutes to allow for binding of the biotinylated peptide to the beads.
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Measure the scintillation signal using a suitable plate reader.

Calculate IC50 values from the dose-response curves.

Cellular MAP3K2 Methylation Assay
This assay confirms the on-target activity of SMYD3 inhibitors within a cellular context by

measuring the methylation status of MAP3K2.

Principle: Cells are treated with the SMYD3 inhibitor, and the level of MAP3K2 methylation is

assessed, typically by immunoprecipitation followed by Western blotting using an antibody

specific for methylated MAP3K2.

Generalized Protocol:

Culture cells (e.g., a cancer cell line with high SMYD3 expression) in appropriate media.

Treat the cells with varying concentrations of GSK2807 for a specified duration (e.g., 24-48

hours).

Lyse the cells and immunoprecipitate MAP3K2 using a specific antibody.

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with an antibody that specifically recognizes methylated MAP3K2 (e.g.,

anti-mono/di/tri-methyl lysine).

Normalize the methylation signal to the total amount of immunoprecipitated MAP3K2.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b607805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assay Cellular Assay

Incubate SMYD3, MEKK2 peptide,
[3H]-SAM, and GSK2807

Add Streptavidin-SPA beads

Measure Scintillation

Determine IC50

Treat cells with GSK2807

Lyse cells and
Immunoprecipitate MAP3K2

Western Blot for
methylated MAP3K2

Quantify Inhibition

Click to download full resolution via product page

Caption: General experimental workflow for characterizing GSK2807.

Conclusion
GSK2807 is a valuable chemical probe for studying the biological functions of SMYD3 and a

promising lead compound for the development of novel anticancer therapeutics. Its high

potency, selectivity, and well-defined mechanism of action make it an essential tool for

researchers in the fields of epigenetics, cancer biology, and drug discovery. Further studies,

including comprehensive selectivity profiling and in vivo efficacy and pharmacokinetic

assessments, will be crucial in fully elucidating its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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